molecular formula C21H21ClN6O3 B2726156 1-(4-chlorophenyl)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide CAS No. 1005715-71-8

1-(4-chlorophenyl)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2726156
CAS No.: 1005715-71-8
M. Wt: 440.89
InChI Key: GLKMEMRJJPJBHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C21H21ClN6O3 and its molecular weight is 440.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

  • A study on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives highlighted their potential as anticancer and anti-5-lipoxygenase agents, indicating their relevance in cancer therapy and inflammation treatment. Compounds were screened for cytotoxic activities against HCT-116 and MCF-7 cell lines, as well as for 5-lipoxygenase inhibition activities, which are crucial in the management of inflammation and cancer (Rahmouni et al., 2016).

Antimicrobial Activity

  • Research on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives as potential antimicrobial and anticancer agents demonstrated significant antimicrobial activity. These compounds showcased higher anticancer activity than the reference drug doxorubicin, alongside exhibiting good to excellent antimicrobial activity, underscoring their dual functional capability in treating infections and cancer (Hafez et al., 2016).

Molecular Docking and Drug Design

  • Another study focused on the synthesis and molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents. This research provided insights into the structural requirements for bioactivity, emphasizing the importance of these compounds in the development of new therapeutic drugs through molecular docking studies, which predict the interaction between these molecules and their target proteins (Katariya et al., 2021).

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6O3/c1-3-15-10-18(29)25-21(23-15)28-17(8-12(2)26-28)24-20(31)13-9-19(30)27(11-13)16-6-4-14(22)5-7-16/h4-8,10,13H,3,9,11H2,1-2H3,(H,24,31)(H,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKMEMRJJPJBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.